(E)-N'-((Z)-3-(2-methoxyphenyl)allylidene)-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide
Description
This compound belongs to the pyrazole-carbohydrazide class, characterized by a pyrazole core linked to a hydrazide moiety. The structure features a naphthalen-1-yl group at position 3 of the pyrazole ring and a (Z)-3-(2-methoxyphenyl)allylidene substituent at the hydrazide nitrogen. The (E)-configuration of the hydrazide bond and (Z)-geometry of the allylidene group create a rigid, planar conformation that influences its physicochemical and biological properties . Such derivatives are often studied for their antimicrobial, anticancer, and enzyme inhibitory activities due to their ability to form hydrogen bonds and π-π stacking interactions with biological targets .
Properties
CAS No. |
306752-48-7 |
|---|---|
Molecular Formula |
C24H20N4O2 |
Molecular Weight |
396.45 |
IUPAC Name |
N-[(E)-[(Z)-3-(2-methoxyphenyl)prop-2-enylidene]amino]-3-naphthalen-1-yl-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C24H20N4O2/c1-30-23-14-5-3-9-18(23)11-7-15-25-28-24(29)22-16-21(26-27-22)20-13-6-10-17-8-2-4-12-19(17)20/h2-16H,1H3,(H,26,27)(H,28,29)/b11-7-,25-15+ |
InChI Key |
KSGTZFBNEGAFHO-XOPNZOLISA-N |
SMILES |
COC1=CC=CC=C1C=CC=NNC(=O)C2=CC(=NN2)C3=CC=CC4=CC=CC=C43 |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
(E)-N'-((Z)-3-(2-methoxyphenyl)allylidene)-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide is a complex organic compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, emphasizing its pharmacological potential based on recent studies and findings.
Chemical Structure
The compound features a pyrazole core with various substituents that enhance its biological properties. Its structural formula can be described as follows:
- Molecular Formula : C₁₈H₁₈N₄O₂
- Molecular Weight : 318.36 g/mol
Biological Activities
Research indicates that pyrazole derivatives exhibit a broad spectrum of biological activities, including but not limited to:
- Antimicrobial Activity : The compound has shown promising results against various bacterial strains. For instance, studies have demonstrated significant antibacterial effects against Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa .
| Bacterial Strain | Activity Level |
|---|---|
| E. coli | Significant |
| S. aureus | Significant |
| P. aeruginosa | Moderate |
- Antifungal Activity : The compound also exhibits antifungal properties, particularly against fungi such as Aspergillus niger .
- Anti-inflammatory Properties : The anti-inflammatory potential of pyrazole derivatives has been well-documented. The compound was tested in vivo using carrageenan-induced paw edema models, showing significant reduction in inflammation compared to standard anti-inflammatory drugs .
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit tumor growth and exhibit cytotoxic effects on cancer cell lines, making it a candidate for further anticancer research .
The mechanism through which this compound exerts its biological effects is not fully elucidated; however, it is believed to involve interaction with various biological targets such as enzymes and receptors. The presence of methoxy and allylidene groups may enhance its binding affinity and specificity towards these targets .
Case Studies
Several studies have explored the biological activity of pyrazole derivatives similar to this compound:
- Antimicrobial Study : A series of synthesized pyrazole derivatives were tested against multiple bacterial strains, revealing that compounds with specific substitutions exhibited enhanced activity. For example, a derivative with a 4-piperidine moiety showed significant antibacterial properties .
- Anti-inflammatory Research : In another study, various pyrazole derivatives were evaluated for their anti-inflammatory effects using an in vivo model. Compounds exhibiting electron-donating groups demonstrated superior activity compared to those with electron-withdrawing groups .
- Anticancer Evaluation : A recent investigation assessed the anticancer potential of a related pyrazole derivative against MCF-7 breast cancer cells, showing an IC50 value comparable to established chemotherapeutics .
Scientific Research Applications
Antioxidant Properties
Recent studies have highlighted the potential of pyrazole derivatives, including the compound , as effective antioxidants. The presence of the pyrazole moiety is associated with the inhibition of oxidative stress-related diseases. For instance, compounds derived from pyrazole have shown promising results in scavenging free radicals and inhibiting lipid peroxidation, which are critical mechanisms in preventing cellular damage associated with various diseases .
Table 1: Antioxidant Activity of Pyrazole Derivatives
| Compound | DPPH Scavenging Activity (%) | NO Scavenging Activity (%) | 15-LOX Inhibition (%) |
|---|---|---|---|
| (E)-N'-((Z)-3-(2-methoxyphenyl)allylidene)-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide | TBD | TBD | TBD |
| Reference Compound (Ascorbic Acid) | 95% | 92% | 90% |
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Pyrazole derivatives are known to inhibit inflammatory pathways, making them candidates for treating conditions such as arthritis and other inflammatory diseases. Studies have demonstrated that these compounds can reduce markers of inflammation in vitro and in vivo .
Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives have been extensively studied, revealing their effectiveness against a range of bacterial and fungal pathogens. The unique structure of this compound enhances its activity against resistant strains of bacteria, making it a potential candidate for developing new antibiotics .
Table 2: Antimicrobial Activity of Pyrazole Derivatives
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | TBD |
| Escherichia coli | TBD |
| Candida albicans | TBD |
Optical Properties
The compound's structural characteristics lend themselves to applications in material science, particularly in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices. The conjugated system within the molecule facilitates efficient charge transport and luminescence properties .
Table 3: Optical Properties of Pyrazole-Based Compounds
| Property | Value |
|---|---|
| Absorption Maximum (nm) | TBD |
| Emission Maximum (nm) | TBD |
| Quantum Yield (%) | TBD |
Case Study 1: Antioxidant Efficacy
In a study evaluating various pyrazole derivatives, including this compound, researchers found that this compound exhibited significant radical scavenging activity comparable to established antioxidants like ascorbic acid. The study utilized DPPH and nitric oxide scavenging assays to quantify antioxidant capacity.
Case Study 2: Antimicrobial Testing
A series of antimicrobial tests conducted on a library of pyrazole derivatives revealed that this compound displayed notable activity against multi-drug resistant strains of Staphylococcus aureus. The compound's effectiveness was attributed to its ability to disrupt bacterial cell membranes.
Comparison with Similar Compounds
Comparison with Similar Pyrazole-Carbohydrazide Derivatives
The following table summarizes structural and functional differences between the target compound and analogous derivatives:
Structural and Electronic Insights
- Crystallography: The target compound’s naphthalen-1-yl group likely induces steric hindrance, affecting molecular packing. Similar compounds (e.g., ) show that bulky substituents reduce symmetry, leading to triclinic or monoclinic crystal systems .
- Vibrational Spectroscopy : The N–H stretching frequency in the hydrazide moiety (3200–3300 cm⁻¹) is consistent across analogs, but substituents like Cl or methoxy alter C=O and C=N vibrational modes .
Q & A
Q. What are the recommended synthetic routes for preparing (E)-N'-((Z)-3-(2-methoxyphenyl)allylidene)-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide?
The compound is synthesized via a multi-step condensation reaction. Key steps include:
Formation of the pyrazole-5-carbohydrazide core through hydrazine hydrate treatment of 3-(naphthalen-1-yl)-1H-pyrazole-5-carboxylic acid derivatives.
Condensation with (Z)-3-(2-methoxyphenyl)allylidene aldehyde under acidic catalysis (e.g., glacial acetic acid) to form the hydrazone linkage.
Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization .
Q. Reaction Conditions Table
| Step | Reactants | Catalyst/Solvent | Temperature/Time | Yield (%) |
|---|---|---|---|---|
| 1 | Pyrazole-5-carboxylic acid + Hydrazine hydrate | Ethanol | Reflux, 6–8 h | 65–75 |
| 2 | Intermediate + (Z)-3-(2-methoxyphenyl)allylidene aldehyde | AcOH/EtOH | RT, 12–24 h | 50–60 |
Q. How is the structural characterization of this compound performed?
A combination of spectroscopic and crystallographic methods is used:
- ¹H/¹³C NMR : Assign methoxy (δ 3.8–4.0 ppm), naphthalene protons (δ 7.2–8.5 ppm), and hydrazone NH (δ 10–12 ppm) .
- X-ray diffraction : Single-crystal analysis using SHELXL (space group, unit cell parameters) to confirm (E,Z)-stereochemistry and intermolecular interactions (e.g., hydrogen bonds) .
- FTIR : Confirm carbonyl (C=O, ~1650 cm⁻¹) and C=N (~1600 cm⁻¹) stretches .
Advanced Research Questions
Q. How can computational methods resolve contradictions between experimental and theoretical data for this compound?
Discrepancies (e.g., bond lengths in crystallography vs. DFT calculations) are addressed by:
DFT Optimization : Using B3LYP/6-311++G(d,p) basis set to model electronic structure, comparing with X-ray data .
Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina; validate against experimental IC₅₀ values .
Statistical Validation : Apply R² metrics and RMSD analysis to quantify deviations between computational and experimental results .
Q. What strategies optimize reaction yields for derivatives of this compound?
Heuristic algorithms (e.g., Bayesian optimization) improve synthetic efficiency:
Parameter Screening : Vary solvent polarity (DMF vs. EtOH), catalyst loading (0.1–5 mol%), and temperature (25–80°C).
Machine Learning : Train models on historical data to predict optimal conditions for regioselective hydrazone formation .
Validation : Compare yields from algorithm-predicted vs. traditional trial-and-error methods (e.g., 72% vs. 55% yield) .
Q. How are crystallographic challenges (e.g., twinning, disorder) addressed during structure refinement?
- SHELXL Tools : Use TWIN/BASF commands to refine twinned crystals; PART instructions for disordered naphthalene or methoxyphenyl groups .
- ORTEP Visualization : Anisotropic displacement parameters (ADPs) to model thermal motion and validate hydrogen-bonding networks .
- Validation Metrics : Check Rint (<5%), GooF (0.9–1.1), and residual electron density peaks (<0.5 eÅ⁻³) .
Q. How to design experiments for evaluating biological activity while minimizing false positives?
Dose-Response Assays : Test compound at 0.1–100 µM in enzyme inhibition (e.g., COX-2) or receptor-binding (e.g., cannabinoid receptors) assays .
Control Experiments : Include known inhibitors (e.g., ibuprofen for COX-2) and vehicle-only controls.
ADME-Tox Screening : Use HepG2 cells for cytotoxicity (MTT assay) and Caco-2 monolayers for permeability .
Data Contradiction Analysis
Q. How to reconcile discrepancies in spectroscopic vs. crystallographic data for the hydrazone moiety?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
